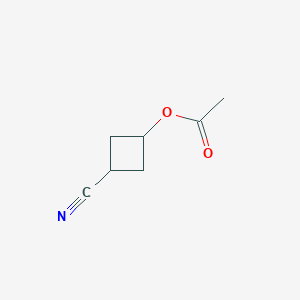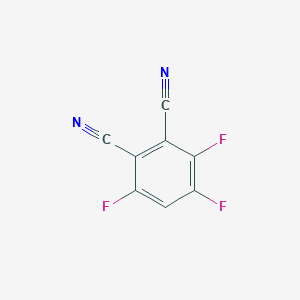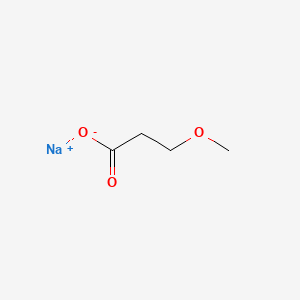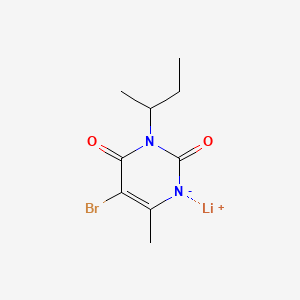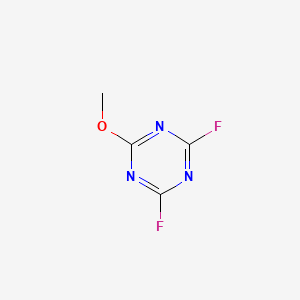
2,4-Difluoro-6-methoxy-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-methoxy-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of a six-membered ring. This particular compound is characterized by the presence of two fluorine atoms at positions 2 and 4, and a methoxy group at position 6. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methoxy-1,3,5-triazine typically involves the substitution of chlorine atoms in 2,4-dichloro-6-methoxy-1,3,5-triazine with fluorine atoms. This can be achieved through nucleophilic substitution reactions using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-methoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted triazines with various functional groups replacing the fluorine atoms.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Difluoro-6-methoxy-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, thereby affecting their function and activity . The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
- **2-Chl
2,4-Dichloro-6-methoxy-1,3,5-triazine: This compound is similar in structure but contains chlorine atoms instead of fluorine atoms.
2,4,6-Trifluoro-1,3,5-triazine: This compound has three fluorine atoms at positions 2, 4, and 6.
Properties
Molecular Formula |
C4H3F2N3O |
|---|---|
Molecular Weight |
147.08 g/mol |
IUPAC Name |
2,4-difluoro-6-methoxy-1,3,5-triazine |
InChI |
InChI=1S/C4H3F2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3 |
InChI Key |
FPOBWIYBOCLPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)


![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
